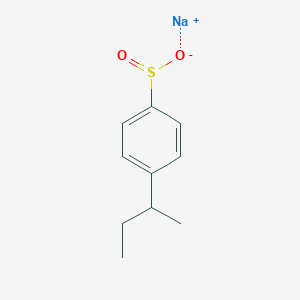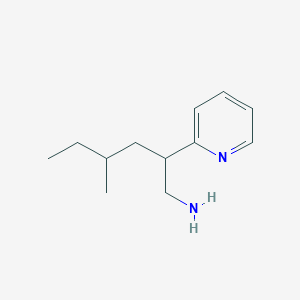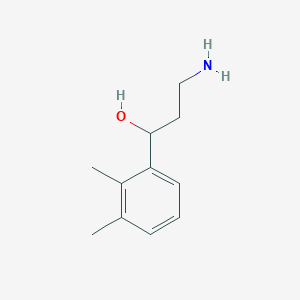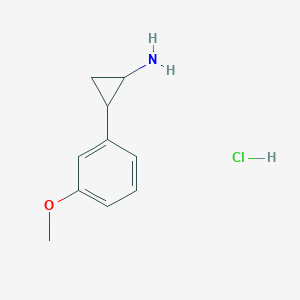
2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a cyclopropane derivative that features a methoxyphenyl group attached to the cyclopropane ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the reaction of 3-methoxyphenylacetonitrile with a cyclopropanating agent. One common method is the use of diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to hydrogenation to yield the amine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methoxyphenyl)cyclopropanamine hydrochloride
- 2-(3-Methylphenyl)cyclopropan-1-amine
- Cyclopropanamine derivatives with different substituents
Uniqueness
2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific methoxy substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-8-4-2-3-7(5-8)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H |
Clave InChI |
FRZAHERUZSETAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2CC2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13161241.png)

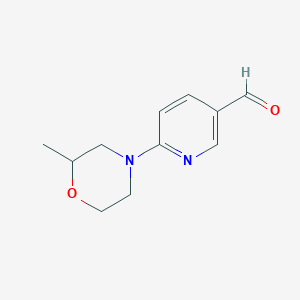

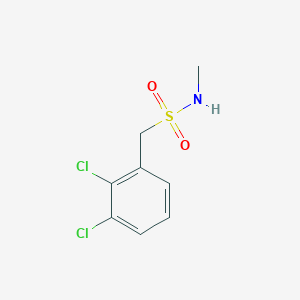
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13161259.png)





